

An In-depth Technical Guide on the Physicochemical Characteristics of Pure Matricin

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Compound of Interest		
Compound Name:	Matricin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure **Matricin**, a significant bioactive sesquiterpene lactone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Physicochemical Properties

Matricin is a colorless, crystalline substance, recognized as a primary proazulene compound found in chamomile (Matricaria chamomilla) and other plants of the Asteraceae family.[1] It is a key precursor to the anti-inflammatory agent chamazulene.[1][2]

Table 1: Physicochemical Characteristics of Pure Matricin



Property	Value	
Molecular Formula	C17H22O5[3][4]	
Molecular Weight	306.35 g/mol [3][5]	
IUPAC Name	[(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9- trimethyl-2-oxo-3,3a,4,5,9a,9b- hexahydroazuleno[4,5-b]furan-4-yl] acetate[4]	
CAS Number	29041-35-8[4]	
Appearance	Colorless crystalline compound[1]	
Melting Point	158-160 °C (with decomposition)[5]	
Boiling Point Data not available, as Matricin decore elevated temperatures.[2][5]		
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Sparingly soluble in water.[7]	
Stability	Stable at -30°C. Slight degradation at +5°C. Complete decomposition within 3-4 months at room temperature and +30°C.[6] Undergoes thermal and acidic degradation to form chamazulene carboxylic acid and subsequently chamazulene.[1][2]	

Spectral Data

The structural elucidation of **Matricin** has been established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR have been instrumental in determining the stereochemistry and complex ring structure of Matricin.[8]
 2D NMR techniques like COSY and HMBC have been used to confirm the connectivity of atoms.[8]



- Mass Spectrometry (MS): GC-MS is a common technique for the analysis of Matricin, often
 in the context of chamomile essential oil analysis where it is a precursor to the volatile
 chamazulene.[1][4]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups in the **Matricin** molecule. Characteristic absorption bands include those for hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate groups, and C-O stretching vibrations.[9] Peaks around 1734-1712 cm⁻¹, 1248 cm⁻¹, and 1177 cm⁻¹ have been attributed to **Matricin**.[9]

Experimental Protocols

3.1. Extraction of Matricin from Plant Material (e.g., Matricaria chamomilla)

A common method for extracting **Matricin** and other bioactive compounds from chamomile flowers is Supercritical Fluid Extraction (SFE) with carbon dioxide, often modified with a cosolvent like ethanol.[10]

Objective: To extract **Matricin** from dried chamomile flowers.

Methodology:

- Preparation of Plant Material: Dried chamomile flowers are ground to a fine powder to increase the surface area for extraction.
- Supercritical Fluid Extraction (SFE):
 - Apparatus: A standard SFE system equipped with an extraction vessel, pumps for CO₂ and co-solvent, and separators.
 - Parameters:

Pressure: 100-300 bar

Temperature: 40-60 °C

Co-solvent: Ethanol (5-15%)

■ CO₂ Flow Rate: 2-5 kg/h



- Extraction Process:
 - The ground plant material is packed into the extraction vessel.
 - Supercritical CO₂ with the ethanol co-solvent is passed through the vessel.
 - The pressure and temperature are controlled to achieve the desired supercritical fluid density and solvating power.
 - The extract-laden supercritical fluid is depressurized in separators, causing the precipitation of the extracted compounds.
- Fractionation: The collected extract can be further purified using techniques like column chromatography to isolate pure **Matricin**.
- 3.2. Quantification of **Matricin** using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of **Matricin** in an extract.

Methodology:

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like trifluoroacetic acid for better peak shape).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 254 nm.
 - Temperature: 25-35 °C.
- Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.45 μ m filter, and injected into the HPLC system.



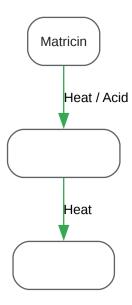
 Quantification: A calibration curve is generated using standards of pure Matricin of known concentrations. The concentration of Matricin in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

Matricin is recognized for its anti-inflammatory properties, which are mediated through its influence on key cellular signaling pathways.

4.1. Degradation Pathway to Bioactive Compounds

Matricin itself is considered a prodrug.[11][12] Under thermal or acidic conditions, such as during steam distillation of chamomile or in the stomach, it is converted into the active anti-inflammatory compounds, chamazulene carboxylic acid and subsequently chamazulene.[1][2] [13]



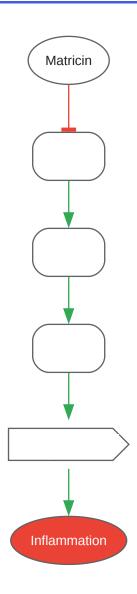
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Degradation pathway of **Matricin**.

4.2. Anti-inflammatory Signaling Pathway

Recent studies suggest that **Matricin** exerts its anti-inflammatory effects by modulating the MEK-JAK2-STAT3 signaling pathway.[1] This pathway is crucial in regulating the expression of pro-inflammatory cytokines. By inhibiting this pathway, **Matricin** can reduce inflammation.





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Proposed anti-inflammatory signaling pathway of Matricin.

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